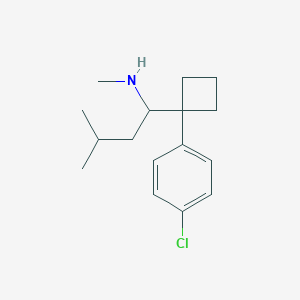

Desmethylsibutramine

Übersicht

Beschreibung

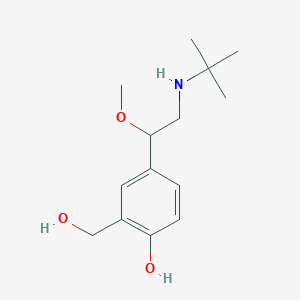

Desmethylsibutramine (DMS) is a synthetic compound that has been used in the pharmaceutical and scientific research industries for decades. It is an analog of the naturally occurring neurotransmitter sibutramine and is a potent serotonin and noradrenaline reuptake inhibitor. DMS has been used in a number of areas, including the treatment of obesity, depression, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential to modulate the activity of certain receptors, such as the 5-HT2A and 5-HT2C receptors.

Wissenschaftliche Forschungsanwendungen

Enantiomer Analysis in Plasma

Desmethylsibutramine (DMS), along with other sibutramine metabolites, has been a subject of interest in the analysis of enantiomers in biological samples. Bae et al. (2009) developed a method for separating the R(+)- and S(-)-isomers of sibutramine, mono-desmethylsibutramine (MDS), and di-desmethylsibutramine (DDS) in rat plasma. This method aids in understanding the pharmacokinetics and pharmacodynamics of these compounds (Bae et al., 2009).

Enantioselective Behavioral Effects

Research by Glick et al. (2000) explored the enantioselective behavioral effects of sibutramine metabolites, including DMS. This study contributed to the understanding of how these compounds might be effective in obesity treatment, as well as their potential in treating depression (Glick et al., 2000).

Serotonin Transporter Occupancy and Appetite Suppression

Talbot et al. (2009) investigated the role of sibutramine and its metabolites, including MDS, in serotonin transporter occupancy and appetite suppression. This research is vital for understanding the effectiveness and mechanism of action of sibutramine in weight management (Talbot et al., 2009).

Pharmacokinetic Studies in Humans

Kang et al. (2010) developed a method for the enantioselective detection of sibutramine and its active metabolites, including DMS, in human plasma. This method facilitates pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion of these compounds in humans (Kang et al., 2010).

Genetic Influence on Metabolism

Chung et al. (2011) explored how genetic variations, specifically CYP2B6 genotypes, affect the pharmacokinetics of sibutramine and its metabolites, including DMS. This research helps in understanding individual differences in drug response and metabolism (Chung et al., 2011).

Wirkmechanismus

Desmethylsibutramine produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, this compound promotes a sense of satiety and decrease in appetite, thereby reducing food intake .

Biochemische Analyse

Biochemical Properties

Desmethylsibutramine interacts with various enzymes and proteins in the body. It is primarily metabolized by the liver, where it undergoes N-demethylation to form mono- and di-desmethyl metabolites

Cellular Effects

This compound can influence cell function in various ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is complex. It is known to bind to various biomolecules, potentially leading to changes in gene expression . It may also inhibit or activate certain enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been fully elucidated, it is known that the parent compound, sibutramine, can decrease body weight in rodents .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in the liver, where it is metabolized

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXKZKLXYHLWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314239 | |

| Record name | N-Desmethylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168835-59-4 | |

| Record name | N-Desmethylsibutramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168835-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylsibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168835594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLSIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889I657R9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

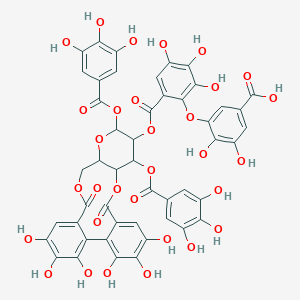

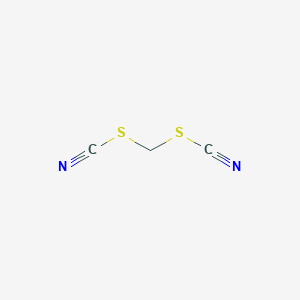

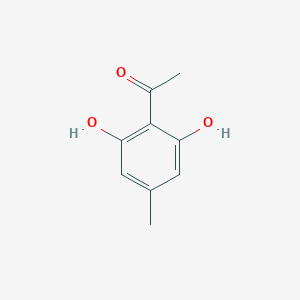

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

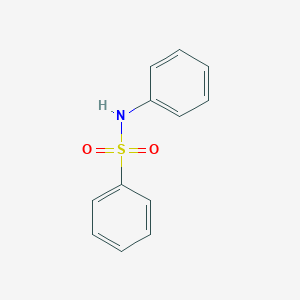

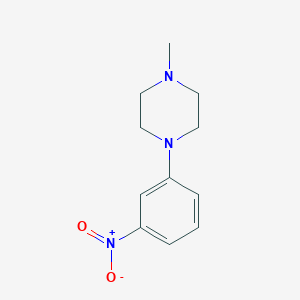

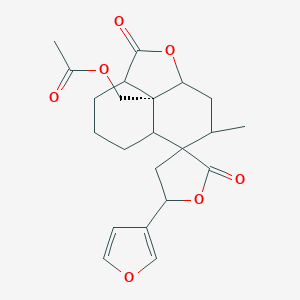

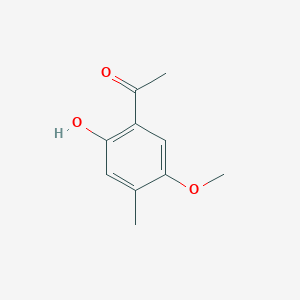

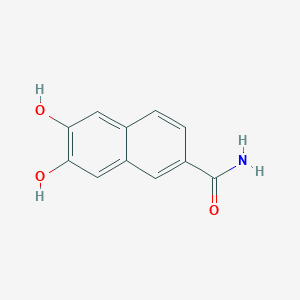

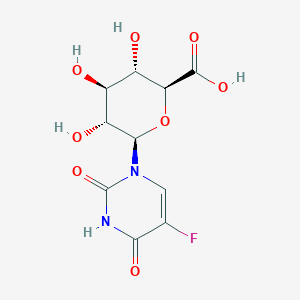

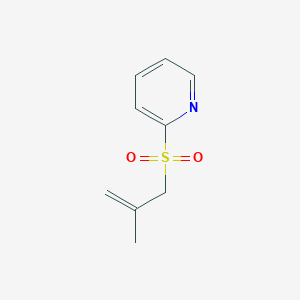

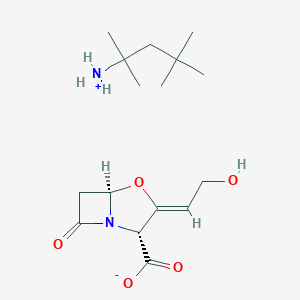

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.